3-Bromopyrazolo[1,5-a]pyrimidin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5BrN4 |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
3-bromopyrazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C6H5BrN4/c7-4-5(8)10-11-3-1-2-9-6(4)11/h1-3H,(H2,8,10) |
InChI Key |
HCROUMCXDYEUEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C(=N2)N)Br)N=C1 |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies of 3 Bromopyrazolo 1,5 a Pyrimidin 2 Amine
Reactivity of the Bromine Atom at Position 3
The bromine atom at the C-3 position is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. This position is generally favored for such reactions over nucleophilic substitution.
Suzuki-Miyaura Cross-Coupling Reactions for C3-Arylation and Heteroarylation
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds. While direct studies on 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine are not extensively detailed, research on the closely related scaffold, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, provides significant insight into the reactivity of the C-3 bromine atom. A convenient and efficient synthetic route for C3-arylation and heteroarylation of this scaffold has been developed using a variety of aryl and heteroaryl boronic acids. nih.govrsc.org
The reaction is typically catalyzed by a palladium complex, with a tandem catalyst system of XPhosPdG2 and the ligand XPhos being particularly effective in preventing the common side reaction of debromination. nih.govrsc.org These reactions, often enhanced by microwave irradiation, proceed in good to excellent yields (67–89%) and are compatible with a wide range of functional groups on the boronic acid partner. nih.govrsc.org This includes unsubstituted aryl groups like phenyl and naphthyl, as well as those bearing electron-donating (e.g., methoxy) and electron-withdrawing (e.g., trifluoromethyl, nitro) substituents. nih.govrsc.orgnih.gov The successful coupling with heteroaromatic boronic acids, such as those derived from furan, thiophene, and pyridine, further demonstrates the broad utility of this method for structural diversification at the C-3 position. nih.govnih.gov
| Boronic Acid Partner | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 74 |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 89 |
| 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 86 |
| Thiophen-2-ylboronic acid | 3-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 75 |
| Naphthalen-1-ylboronic acid | 3-(Naphthalen-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 85 |
Other Palladium-Catalyzed Coupling Reactions for Structural Diversification
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings provide access to a wider range of structural motifs.
The Sonogashira cross-coupling reaction , which couples terminal alkynes with aryl halides, has been successfully applied to diazenyl-substituted this compound derivatives. bohrium.comnih.govresearchgate.net This reaction, typically catalyzed by a palladium complex such as Pd(OAc)₂ with PPh₃ as a ligand and a copper(I) co-catalyst (CuI), allows for the introduction of various alkynyl groups at the C-3 position. researchgate.net The reaction tolerates both electron-donating and electron-withdrawing groups on the alkyne coupling partner, with yields reaching up to 87%. bohrium.comresearchgate.net
| Terminal Alkyne | Yield (%) |
|---|---|
| Phenylacetylene | 87 |
| 4-Ethynyltoluene | 79 |
| 4-Ethynylanisole | 75 |
| 1-Ethynyl-4-(trifluoromethyl)benzene | 66 |
The Heck reaction , which couples aryl halides with alkenes, represents another viable strategy for C-3 functionalization. wikipedia.org While direct examples on the target molecule are sparse, studies on related 3-iodopyrazolo[1,5-a]pyrimidines have shown that they can be transformed into 3-alkenyl derivatives via Heck cross-coupling. researchgate.net This suggests that this compound could similarly undergo vinylation to introduce alkenyl substituents, further expanding the library of accessible derivatives. researchgate.netbeilstein-journals.org
Nucleophilic Substitution Reactions at the Brominated Center
Direct nucleophilic aromatic substitution (SNAr) at the C-3 bromine of the pyrazolo[1,5-a]pyrimidine (B1248293) core is generally challenging and less common than cross-coupling reactions. The pyrazole (B372694) ring's electron-rich nature can deactivate the C-3 position towards nucleophilic attack. Research has shown that other positions on the pyrazolo[1,5-a]pyrimidine ring can be more susceptible to SNAr. For instance, in the reaction of 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine (B565984) with an amino-alcohol nucleophile, substitution occurs selectively at the C-5 position, displacing the chlorine atom while leaving the C-3 bromine intact. biorxiv.org Similarly, studies on 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) show that substitution with morpholine (B109124) occurs selectively at the C-7 position. nih.gov This evidence suggests a reactivity order of C-7 > C-5 > C-3 for SNAr, making direct displacement of the C-3 bromine difficult without specific activation. Therefore, cross-coupling reactions remain the preferred method for modifying this position.
Functionalization and Modification of the Amine Moiety (C-2) and Related Amino-Substituted Derivatives
The amino group at the C-2 position provides another key site for derivatization. Additionally, the C-3 position can be functionalized with amines through specific coupling strategies.
Ullmann-Type C-3 Amination of Brominated Pyrazolo[1,5-a]pyrimidine Precursors
While direct SNAr at C-3 is difficult, the introduction of an amino group at this position can be achieved efficiently using copper-catalyzed Ullmann-type coupling reactions. organic-chemistry.org An effective microwave-assisted method has been developed for the C-3 amination of 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors. nih.gov This reaction utilizes a catalytic system of copper(I) iodide (CuI) and a carbazole-based ligand in diethylene glycol (DEG) as the solvent. nih.gov The methodology has a broad substrate scope, successfully coupling primary and secondary alkylamines, as well as various aryl- and heteroarylamines, to the C-3 position. nih.gov The reactions are rapid, often completing within an hour under microwave heating at 80 °C, and provide the desired 3,5-bis-aminated products in good to excellent yields, averaging 83% across numerous examples. nih.gov
| Amine Coupling Partner | Yield (%) |
|---|---|
| Morpholine | 93 |
| Aniline | 89 |
| Cyclopropylamine | 85 |
| Pyrrolidine (B122466) | 88 |
| N-Methylbenzylamine | 78 |
Synthesis of Urea, Thiourea (B124793), and Alkylamine Derivatives from Amino Precursors
The 2-amino group on the pyrazolo[1,5-a]pyrimidine scaffold behaves as a typical nucleophilic aromatic amine and can be readily converted into a variety of important functional groups, including ureas, thioureas, and substituted alkylamines.
Urea Synthesis : Urea derivatives can be synthesized by reacting the 2-amino group with an appropriate isocyanate. This reaction typically proceeds under mild conditions and provides a straightforward route to compounds that are often explored for their biological activity, particularly as kinase inhibitors. nih.govresearchgate.net
Thiourea Synthesis : Similarly, thiourea derivatives are accessible through the reaction of the 2-amino precursor with an isothiocyanate. For example, the reaction of an amino-thiazole derivative with phenyl isothiocyanate in dimethylformamide (DMF) containing potassium hydroxide (B78521) has been reported to yield the corresponding phenylthiourea (B91264) derivative, demonstrating a standard procedure applicable to the 2-aminopyrazolo[1,5-a]pyrimidine core. d-nb.info
Alkylamine Synthesis : The 2-amino group can be further functionalized to secondary or tertiary amines through N-alkylation reactions with alkyl halides or via reductive amination with aldehydes or ketones. These modifications are crucial for modulating the physicochemical properties of the molecule, such as solubility and basicity.
Advanced Functionalization at Other Ring Positions of the Pyrazolo[1,5-a]pyrimidine System
Beyond modifications at the C-2 and C-3 positions, the pyrazolo[1,5-a]pyrimidine scaffold offers numerous opportunities for further functionalization at other sites on both the pyrazole and pyrimidine (B1678525) rings. These advanced derivatization strategies are crucial for modulating the physicochemical properties and biological activities of the core structure, enabling the development of highly specific and potent molecules. Methodologies such as directed C-H functionalization, electrophilic substitution, nucleophilic displacement, and macrocyclization have been effectively employed to introduce a wide array of substituents and complex structural motifs.
Directed C-H Functionalization for Selective Substitution
Direct C-H functionalization has emerged as a powerful and atom-economical tool for forging new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized substrates. In the context of the pyrazolo[1,5-a]pyrimidine system, palladium-catalyzed C-H activation has been utilized for the regioselective arylation of the pyrimidine ring. mdpi.com
Research has demonstrated the synthesis of 7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidines through a Pd-catalyzed C-H activation pathway. mdpi.com This transformation typically involves the use of a directing group to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. The reactions are often carried out in solvents like hexafluoroisopropanol (HFIP), which is known to be effective for Pd-catalyzed C-H activation reactions. mdpi.com This strategy allows for the introduction of aryl or heteroaryl groups at the C-7 position, a key site for modifying molecular interactions with biological targets. mdpi.com
| Reaction | Catalyst/Reagents | Position Functionalized | Product Type | Ref. |
| C-H Arylation | Pd(OAc)₂, Directing Group | C-7 | 7-Arylpyrazolo[1,5-a]pyrimidines | mdpi.com |
Introduction of Diverse Functional Groups (e.g., Nitration, Formylation)
The introduction of functional groups such as nitro and formyl moieties onto the pyrazolo[1,5-a]pyrimidine core serves to create valuable synthetic handles for further derivatization. These groups can be introduced via electrophilic aromatic substitution reactions, with the regioselectivity being highly dependent on the reaction conditions.
Nitration: The nitration of the pyrazolo[1,5-a]pyrimidine scaffold can be selectively directed to different positions. nih.govcdnsciencepub.com Treatment with a mixture of nitric and sulfuric acids typically results in electrophilic substitution at the C-3 position of the pyrazole ring. cdnsciencepub.comnii.ac.jp However, when using nitric acid in acetic anhydride, the substitution occurs at the C-6 position of the pyrimidine ring. cdnsciencepub.comnii.ac.jp This reagent-dependent selectivity allows for controlled functionalization of the heterocyclic system. For a 3-bromo-substituted starting material, nitration would be expected to occur at the C-6 position. Researchers have developed one-pot, microwave-assisted protocols for the synthesis of 3-nitropyrazolo[1,5-a]pyrimidines from β-enaminones and 5-aminopyrazoles, followed by treatment with nitric and sulfuric acids. researchgate.net
Formylation: The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. This reaction has been applied to the pyrazolo[1,5-a]pyrimidine system, leading to the regioselective formation of 3-formylpyrazolo[1,5-a]pyrimidines. mdpi.comnih.govresearchgate.net The reaction proceeds by treating the substrate with a Vilsmeier reagent, typically generated from phosphorus oxychloride and dimethylformamide. researchgate.net Microwave-assisted, one-pot procedures have been developed that combine the initial cyclocondensation to form the pyrazolo[1,5-a]pyrimidine ring with a subsequent Vilsmeier-Haack formylation, providing efficient access to these key intermediates. researchgate.net
| Functionalization | Reagents | Position | Product | Ref. |
| Nitration | HNO₃ / H₂SO₄ | C-3 | 3-Nitropyrazolo[1,5-a]pyrimidine | cdnsciencepub.comnii.ac.jp |
| Nitration | HNO₃ / Ac₂O | C-6 | 6-Nitropyrazolo[1,5-a]pyrimidine | cdnsciencepub.comnii.ac.jp |
| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | C-3 | 3-Formylpyrazolo[1,5-a]pyrimidine | mdpi.comnih.gov |
Amine Displacements and Linker Introduction at C-5
The C-5 and C-7 positions of the pyrazolo[1,5-a]pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by a leaving group such as a halogen. This reactivity is widely exploited for the introduction of amine-containing side chains and linkers, which are pivotal for tuning the compound's properties and establishing key binding interactions in medicinal chemistry applications. nih.govnih.gov
The synthesis often begins with a di-halogenated pyrazolo[1,5-a]pyrimidine, such as a 5,7-dichloro or 3-bromo-5-chloro derivative. nih.govbiorxiv.org The chlorine atom at the C-7 position is generally more reactive towards nucleophilic displacement than the one at C-5, allowing for sequential and selective substitutions. nih.gov However, direct displacement at C-5 is also a common strategy.
A notable example involves the reaction of 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine with 2-(2-aminoethoxy)ethanol (B1664899) in the presence of a base like N,N-diisopropylethylamine (DIPEA). biorxiv.org This reaction proceeds via nucleophilic displacement of the C-5 chloride to afford 2-[2-({3-Bromopyrazolo[1,5-a]pyrimidine-5-yl}amino)ethoxy]ethan-1-ol, effectively installing a flexible ether linker terminated with a primary alcohol. biorxiv.org This alcohol can then serve as a handle for further modifications, including macrocyclization. biorxiv.org
| Starting Material | Nucleophile | Position of Displacement | Product | Ref. |
| 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | 2-(2-Aminoethoxy)ethanol | C-5 | 2-[2-({3-Bromopyrazolo[1,5-a]pyrimidine-5-yl}amino)ethoxy]ethan-1-ol | biorxiv.org |
| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine | C-7 | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | nih.gov |
| 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | Various amines | C-7 then C-5 | Sequentially disubstituted pyrazolo[1,5-a]pyrimidines | nih.gov |
Macrocyclization Strategies via Ring Closure Reactions (e.g., Olefin Metathesis, Mitsunobu Reaction)
Macrocyclization is a sophisticated strategy used to enhance the potency and selectivity of drug candidates by constraining their conformation, which can lead to improved binding affinity and reduced off-target effects. biorxiv.org For the pyrazolo[1,5-a]pyrimidine scaffold, intramolecular reactions such as the Mitsunobu reaction have been successfully employed to construct macrocyclic architectures. biorxiv.orgbiorxiv.orgnih.gov
The general approach involves the synthesis of a linear precursor containing the 3-bromopyrazolo[1,5-a]pyrimidine (B1281175) core appended with two reactive functionalities at its termini, poised for ring closure. For instance, a linker introduced at the C-5 position might contain a terminal alcohol, while a phenyl group introduced at the C-3 position via Suzuki coupling could bear a phenolic hydroxyl group. biorxiv.orgbiorxiv.org
The key ring-closing step is often an intramolecular Mitsunobu reaction. biorxiv.orgbiorxiv.org This reaction, typically performed under high-dilution conditions to favor the intramolecular process over intermolecular polymerization, utilizes a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to facilitate the formation of an ether linkage between the two terminal hydroxyl groups. biorxiv.org This strategy has been instrumental in developing macrocyclic kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. biorxiv.orgbiorxiv.org
| Ring Closure Reaction | Key Reagents | Linkage Formed | Application | Ref. |
| Mitsunobu Reaction | PPh₃, DIAD/DEAD | Ether | Synthesis of macrocyclic kinase inhibitors | biorxiv.orgbiorxiv.orgnih.gov |
Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidine Derivatives
Elucidating the Influence of Substituent Patterns on Molecular Recognition and Target Binding Affinity
The pattern of substituents on the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a primary determinant of its molecular recognition and binding affinity. Modifications at various positions on both the pyrazole (B372694) and pyrimidine (B1678525) rings significantly alter the compound's electronic properties, lipophilicity, and steric profile, which in turn dictates how it interacts with the target protein. nih.gov
Key interactions that are modulated by substituent patterns include:
Hydrogen Bonding: The nitrogen atoms within the core structure and functional groups like amides or amines introduced at positions C-2, C-3, or C-7 can act as hydrogen bond donors or acceptors. For instance, the N1 atom of the pyrazolo[1,5-a]pyrimidine core is crucial for forming a hydrogen bond with the hinge region of many kinases, such as Met592 in Tropomyosin Receptor Kinase (Trk). mdpi.com Similarly, the oxygen atom of a morpholine (B109124) group, frequently placed at C-7, can form a critical hydrogen bond with residues like Val-828 in the hinge region of PI3Kδ. mdpi.commdpi.com
π–π Stacking: The planar aromatic nature of the pyrazolo[1,5-a]pyrimidine system and attached aromatic substituents allows for π–π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site. nih.gov
The introduction of diverse functional groups through methods like palladium-catalyzed cross-coupling at halogenated positions (such as the bromine in 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine) has been instrumental in creating structural diversity to probe these interactions comprehensively. nih.gov
Positional Effects of Functional Groups on Pharmacological Properties and Selectivity (e.g., C-3, C-5, C-6 Substituents)
The specific position of a functional group on the pyrazolo[1,5-a]pyrimidine core has a profound effect on the resulting pharmacological properties and target selectivity.
C-3 Position: This position is frequently modified to enhance potency and explore the solvent-exposed region of binding sites. In TrkA inhibitors, introducing a carboxamide linkage or a picolinamide (B142947) group at the C-3 position significantly enhanced activity. mdpi.com For FLT3-ITD inhibitors, optimization of substituents at this position was a key part of developing potent compounds. nih.govbohrium.com The 3-bromo precursor is particularly valuable here, allowing for the introduction of a wide array of aryl and heteroaryl groups via Suzuki or other coupling reactions. biorxiv.org
C-5 Position: Substitutions at the C-5 position often influence selectivity and potency. For Trk inhibitors, a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at this position was found to increase inhibitory activity. mdpi.com In the context of PI3Kδ inhibitors, placing different benzimidazole (B57391) or indole (B1671886) groups at C-5 was crucial for achieving high potency and selectivity. nih.govnih.gov
C-7 Position: The pyrimidine ring's C-7 position is another critical site for modification. Nucleophilic aromatic substitution is commonly used to introduce various alkylamines, cycloalkylamines, and aromatic amines at this position. nih.gov As mentioned, a morpholine group at C-7 is a key structural motif for potent PI3Kδ inhibitors due to its hydrogen bonding interaction with the kinase hinge region. mdpi.comnih.gov
The strategic placement of substituents is exemplified in the development of selective kinase inhibitors. For instance, in AAK1 inhibitors, meta-substituents on a benzylamide moiety attached to the core were found to be important for potency. biorxiv.org
Rational Design Principles for Modulating Biological Potency and Selectivity Profiles
The development of potent and selective pyrazolo[1,5-a]pyrimidine-based agents is guided by rational design principles based on an understanding of the target's three-dimensional structure and the SAR data. nih.govresearchgate.net
A primary strategy involves identifying a "hinge-binding" motif, which is often the pyrazolo[1,5-a]pyrimidine core itself, and then adding substituents that can form additional favorable interactions with other parts of the binding site. biorxiv.orgmdpi.com For example, the design of PI3Kδ inhibitors was based on the known importance of a morpholine-pyrimidine interaction with the hinge region. nih.gov
Another key principle is the modulation of physicochemical properties. The incorporation of fluorine atoms can enhance binding interactions, as seen with Asn655 in Trk inhibitors, and can also improve metabolic stability and cell permeability. mdpi.com Macrocyclization is another advanced design strategy that has been used to create potent kinase inhibitors by constraining the molecule's conformation, potentially increasing binding affinity and selectivity. biorxiv.orgmdpi.com
Computational methods, such as molecular docking, are employed to predict the binding modes of designed compounds and to understand how different substituents might interact with the target protein, thereby guiding synthetic efforts. mdpi.comresearchgate.net This computer-assisted approach helps in prioritizing structures for synthesis and can predict key interactions, such as the hydrogen bond between an indole at C-5 and Asp-787 in the PI3Kδ affinity pocket. mdpi.com
Development of Compound Libraries and Screening Approaches for SAR Analysis
The systematic exploration of SAR for the pyrazolo[1,5-a]pyrimidine scaffold relies heavily on the synthesis and screening of compound libraries. nih.gov These libraries are designed to introduce a wide variety of substituents at key positions (C-2, C-3, C-5, C-7) of the core structure. nih.govencyclopedia.pub
The synthesis of these libraries is often enabled by efficient and versatile chemical reactions. Multi-component reactions and microwave-assisted synthesis have proven valuable for the rapid generation of diverse derivatives. nih.govnbinno.com The use of versatile intermediates, such as 3-bromo or 3,5-dichloro pyrazolo[1,5-a]pyrimidines, is a cornerstone of library development, allowing for late-stage diversification through cross-coupling and nucleophilic substitution reactions. biorxiv.orgencyclopedia.pub
Once synthesized, these libraries are screened against biological targets using assays such as enzymatic inhibition assays (e.g., for kinases) or cell-based proliferation assays. nih.govekb.eg High-throughput screening of an in-house compound library, for instance, led to the identification of an initial pyrazolo[1,5-a]pyrimidine hit for FLT3-ITD, which was then systematically optimized through SAR studies. nih.govbohrium.com The data from these screens, particularly IC₅₀ values, are crucial for building a comprehensive SAR model, identifying potent leads, and understanding the structural requirements for activity and selectivity. nih.govrsc.org
The following tables present data from SAR studies on pyrazolo[1,5-a]pyrimidine derivatives, illustrating the impact of substitutions on inhibitory activity against various kinase targets.
Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as TrkA Inhibitors
| Compound | Substitution at C-3 | Substitution at C-5 | TrkA IC₅₀ (nM) |
| 8 | picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 |
| 9 | picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 |
| 10 | carboxamide-linked moiety | - | 0.2 |
| 11 | carboxamide-linked moiety | - | 0.4 |
| 16 | pyrazole-3-carbonitrile | 2,5-difluorophenyl-substituted pyrrolidine | >10 |
| 17 | triazole | 2,5-difluorophenyl-substituted pyrrolidine | >10 |
| Data sourced from multiple studies on Trk inhibitors. mdpi.com |
Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as PI3Kδ Inhibitors
| Compound | Substitution at C-5 | Substitution at C-2 | PI3Kδ IC₅₀ (nM) |
|---|---|---|---|
| 1 | 2-difluoromethylbenzimidazole | - | 475 |
| 6 (CPL302415) | benzimidazole derivative | amine substituent | 18 |
| 54 (CPL302253) | indol-4-yl | complex amine substituent | 2.8 |
Data sourced from studies on selective PI3Kδ inhibitors. mdpi.comnih.govnih.gov
Table 3: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as FLT3-ITD Inhibitors
| Compound | Key Substitutions | FLT3-ITD IC₅₀ (nM) | FLT3D835Y IC₅₀ (nM) |
|---|---|---|---|
| 17 | Optimized substituents | 0.4 | 0.3 |
| 19 | Optimized substituents | 0.4 | 0.3 |
Data sourced from a study on potent FLT3-ITD inhibitors. nih.govbohrium.com
Molecular Mechanism of Action Moa Research and Target Identification
Inhibition of Protein Kinases: A Major Research Focus for Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffoldnih.govmdpi.comnih.govrsc.org
Research has firmly established the pyrazolo[1,5-a]pyrimidine scaffold as a potent framework for developing protein kinase inhibitors. nih.govrsc.org Its structural versatility allows for fine-tuning of substituent patterns to achieve high potency and selectivity against a wide array of kinase targets. nih.gov These kinases are crucial regulators of cellular signaling pathways, and their disruption is a common feature in many cancers, making them prime targets for therapeutic intervention. nih.govrsc.org The development of inhibitors based on this scaffold is a critical area of research aimed at overcoming drug resistance and improving selectivity. nih.govrsc.org
Casein Kinase 2 (CK2) is a serine/threonine kinase linked to cancer development due to its role in cell proliferation, differentiation, and survival. nih.govnih.gov The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of highly selective CK2 inhibitors. nih.govbiorxiv.org Starting from intermediates like 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine (B565984), researchers have synthesized and optimized derivatives to achieve significant potency and selectivity. biorxiv.org
Optimization efforts, including macrocyclization, have led to compounds with high in vitro potency for CK2. nih.gov For instance, the compound designated IC20 (31) demonstrated a dissociation constant (K D) of 12 nM and showed exclusive selectivity for CK2 in kinome-wide screens. nih.govresearchgate.net X-ray crystallography has revealed that these inhibitors bind to the ATP binding site, with the pyrazolo[1,5-a]pyrimidine core interacting with the hinge region of the kinase. scispace.combiorxiv.org A crucial feature for high potency is often a carboxylic acid group that points toward the kinase's back pocket. scispace.com
Table 1: Potency of Optimized Pyrazolo[1,5-a]pyrimidine-based CK2 Inhibitors
| Compound | Target | Potency (K D) | Cellular IC50 (NanoBRET) |
|---|---|---|---|
| IC20 (31) | CK2 | 12 nM | 1.9 µM |
| IC19 (32) | CK2 | 110 nM | 5.8 µM |
| Silmitasertib (1) | CK2 | 1 nM | 0.9 µM |
Data sourced from studies on optimized pyrazolo[1,5-a]pyrimidine derivatives. scispace.com
Adaptor Associated Kinase 1 (AAK1) is a serine/threonine kinase involved in clathrin-mediated endocytosis, a process hijacked by various viruses to enter host cells. biorxiv.orgresearchgate.net Consequently, AAK1 has emerged as a target for developing host-targeted antiviral agents and for treating neuropathic pain. nih.gov Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent AAK1 inhibitors. biorxiv.orgnih.gov Through structure-guided design, researchers have created macrocyclic inhibitors derived from this scaffold that show promising potency and selectivity for AAK1 over other related kinases like BIKE. biorxiv.org One derivative showed a potent IC50 value of 0.9 nM in enzymatic assays and 4.7 nM in cell-based assays. nih.gov
Cyclin-Dependent Kinases (CDKs): CDKs are essential for regulating cell proliferation and gene expression, and their abnormal activity is a hallmark of cancer. nih.govlookchem.com The pyrazolo[1,5-a]pyrimidine scaffold has yielded potent CDK inhibitors. nih.gov A notable example is the compound BS-194, which acts as a selective and potent inhibitor of several CDKs. nih.gov This compound demonstrated significant antiproliferative activity across numerous cancer cell lines. nih.govlookchem.com
Table 2: Inhibitory Activity of BS-194 against Cyclin-Dependent Kinases
| Kinase Target | IC50 (nmol/L) |
|---|---|
| CDK2 | 3 |
| CDK1 | 30 |
| CDK5 | 30 |
| CDK9 | 90 |
| CDK7 | 250 |
Data from a study identifying BS-194 as a novel CDK inhibitor. nih.gov
Tropomyosin Receptor Kinase (TRK): The TRK family (TrkA, TrkB, TrkC) of receptor tyrosine kinases are important targets in solid tumors. mdpi.comnih.gov Two of the three FDA-approved drugs for cancers with NTRK gene fusions, Larotrectinib and Entrectinib, feature the pyrazolo[1,5-a]pyrimidine nucleus. mdpi.comresearchgate.net This has spurred the development of numerous derivatives to enhance clinical efficacy and overcome resistance. mdpi.com Structure-activity relationship (SAR) studies show that modifications at the 3-position of the scaffold, often achieved via a 3-bromo intermediate, are critical for activity. nih.govnih.gov For example, introducing a picolinamide (B142947) at the third position significantly enhances TrkA inhibition. nih.gov
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to a wide range of other clinically relevant kinases.
Pim-1 Kinase: Derivatives of this scaffold have been identified as highly potent and selective inhibitors of Pim-1 kinase, a target in oncology. nih.govresearchgate.net SAR studies led to compounds with nanomolar inhibitory activity against Pim-1. nih.gov
FMS-like Tyrosine Kinase 3 (FLT3): The same compounds that inhibit Pim-1 often show strong inhibitory activity against FLT3, another important target in acute myeloid leukemia. nih.govmdpi.comresearchgate.net
B-Raf Kinase: Novel pyrazolo[1,5-a]pyrimidine derivatives have been identified as B-Raf kinase inhibitors, which is critical in the treatment of melanoma. nih.govnih.gov Structure-guided design has been used to optimize these compounds, leading to leads with enhanced enzyme and cellular potency. nih.gov
EGFR, MEK, and ALK2: The pyrazolo[1,5-a]pyrimidine core has also been identified as an inhibitor of other kinases including Epidermal Growth Factor Receptor (EGFR), MEK, and Activin receptor-like kinase 2 (ALK2). nih.govrsc.orgscispace.com
Molecular Basis of Biological Interactions, Including ATP-Competitive and Allosteric Mechanismsnih.govrsc.orgrsc.orgscispace.com
The primary mechanism by which pyrazolo[1,5-a]pyrimidine derivatives inhibit kinases is through ATP-competitive binding. nih.govrsc.org The scaffold is a bioisostere of adenine, the nitrogen-containing part of ATP, which allows it to fit into the ATP-binding pocket of kinases. rsc.org
A key interaction is the formation of hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme. rsc.orgscispace.com For example, crystal structures of pyrazolo[1,5-a]pyrimidine inhibitors bound to CK2 show a hinge interaction with the backbone nitrogen of residue Val116. scispace.com Similarly, in TRK kinases, the scaffold forms a crucial hinge interaction with the Met592 residue. nih.gov While this ATP-competitive, hinge-binding mode is most common, some pyrazolo[1,5-a]pyrimidine derivatives have been found to bind to B-Raf kinase without forming a classic hinge-binding hydrogen bond, indicating alternative, non-canonical binding modes are also possible. researchgate.net There is also evidence that these compounds can act as allosteric inhibitors. nih.govrsc.org
Binding Affinity and Selectivity Profiling to Specific Molecular Targetsnih.govscispace.comnih.gov
A major goal in the development of pyrazolo[1,5-a]pyrimidine-based inhibitors is to achieve high selectivity for the target kinase to minimize off-target effects. nih.govrsc.org Extensive selectivity profiling is often conducted against large panels of kinases.
For example, a potent Pim-1 inhibitor based on this scaffold was tested against 119 different oncogenic kinases. nih.gov The selectivity score, S(50), which represents the fraction of kinases inhibited by more than 50% at a 1 µM concentration, was 0.14, indicating a high degree of selectivity for Pim-1. nih.gov
Similarly, optimization of a pyrazolo[1,5-a]pyrimidine series for CK2 inhibition led to compound IC20 (31), which displayed exclusive selectivity for CK2 when screened against a wide panel of kinases. nih.govresearchgate.netscispace.com This high selectivity is a critical property for developing a therapeutic kinase inhibitor with an improved safety profile. nih.govresearchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine |
| 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine |
| BS-194 |
| Larotrectinib |
| Entrectinib |
| Silmitasertib |
| IC20 (31) |
Computational Chemistry Applications in the Study of 3 Bromopyrazolo 1,5 a Pyrimidin 2 Amine and Its Analogs
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine and its analogs, docking simulations are crucial for predicting their interaction with biological targets, such as enzymes and receptors.
Researchers have extensively used molecular docking to investigate pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as potential inhibitors for various kinases and enzymes. For instance, docking studies have demonstrated that these compounds can effectively bind to the active sites of enzymes like 14-alpha demethylase and transpeptidase. nih.gov The simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are instrumental for high binding affinity. researchgate.net For example, the pyrazolo[1,5-a]pyrimidine scaffold can form hydrogen bonds with the hinge region of protein kinases, a common interaction mode for kinase inhibitors. researchgate.net
In a study targeting Janus kinase 3 (JAK3), a pivotal enzyme in autoimmune diseases, covalent docking was employed to screen in silico-designed pyrazolo[1,5-a]pyrimidine derivatives. frontiersin.org This technique helps predict the formation of covalent bonds between the ligand and the target protein, which can lead to irreversible inhibition and prolonged therapeutic effects. The results of these simulations, often expressed as binding energy or docking scores, help prioritize compounds for synthesis and biological evaluation. frontiersin.orgmdpi.com
| Compound Class | Target Enzyme | Key Findings from Docking | Reference |
| Pyrazolo[1,5-a]pyrimidines | 14-alpha demethylase, transpeptidase | Potent inhibitory action predicted | nih.gov |
| Pyrazolo[1,5-a]pyrimidine analogs | Pim-1/2 kinase | Identification of important interacting residues in the binding pocket | |
| Pyrazolo[1,5-a]pyrimidine derivatives | Janus kinase 3 (JAK3) | High affinity and favorable ADMET profiles for top candidates | frontiersin.org |
| Substituted pyrazolo[1,5-a]pyrimidines | CK2 and CDK9 | Good binding scores in the active sites | researchgate.net |
Density Functional Theory (DFT) Calculations for Electronic Structure and Photophysical Properties Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the pyrazolo[1,5-a]pyrimidine scaffold, DFT calculations provide valuable information about its geometry, electronic properties, and vibrational frequencies. bohrium.commodern-journals.com
DFT studies have been employed to analyze the dipolar nature of the pyrazolo[1,5-a]pyrimidine ring, which is crucial for its photophysical properties. mdpi.com These calculations help in understanding the intramolecular charge transfer (ICT) phenomena that are responsible for the fluorescent characteristics of these compounds. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters calculated using DFT. bohrium.comijcce.ac.ir The HOMO-LUMO energy gap is particularly important as it relates to the chemical reactivity and kinetic stability of the molecule.
Furthermore, DFT calculations have been used to compare the geometrical parameters of newly synthesized pyrazolopyranopyrimidine derivatives with experimental data obtained from X-ray diffraction, showing good agreement. nih.gov This validates the accuracy of the computational models and provides confidence in their predictive power.
| Computational Method | Property Investigated | Key Insights | Reference |
| DFT/B3LYP/6-31G(d) | Equilibrium geometry, vibrational frequencies | Examination of molecular structure and energy | bohrium.com |
| DFT | Dipolar nature of the pyrazolo[1,5-a]pyrimidine ring | Analysis of properties relevant to photophysics | mdpi.com |
| DFT | HOMO/LUMO energies, Mullikan atomic charges | Calculation of electronic properties and reactivity descriptors | bohrium.com |
| DFT at B3LYP/6-311G(d,p) | Geometrical parameters, molecular orbitals | Comparison with experimental X-ray diffraction data | nih.gov |
Quantum Mechanics-Based Scoring Protocols in Rational Drug Design
While classical molecular docking is powerful, its scoring functions are often based on empirical force fields, which may not accurately capture all aspects of ligand-protein interactions. Quantum mechanics (QM)-based scoring protocols offer a more rigorous approach by incorporating quantum chemical calculations to refine the prediction of binding affinities. nih.gov
A notable application of this approach involved the study of pyrazolo[1,5-a]pyrimidine-based inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov A hybrid three-layer QM/MM (Quantum Mechanics/Molecular Mechanics) setup was used to calculate binding scores, which were then correlated with experimental binding free energies. nih.gov This method, which can include semi-empirical QM methods like PM6 augmented with corrections for dispersion and hydrogen bonding, provides a more accurate description of the interaction energies. researchgate.net
The decomposition of these interaction energies into contributions from different ligand fragments allows for a rationalization of the differences in binding affinities among a series of compounds. nih.gov This detailed understanding can guide the modification of ligand structures to improve potency. The successful application of QM-based scoring in reproducing binding affinities for CDK2 inhibitors suggests its utility in computer-aided rational drug design. nih.gov
Prediction and Analysis of Key Molecular Descriptors Relevant to Scaffold Design
Molecular descriptors are numerical values that characterize the properties of a molecule. In drug design, these descriptors are used to develop Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity.
For the pyrazolo[1,5-a]pyrimidine scaffold, QSAR studies have been instrumental in identifying key molecular descriptors that are predictive of inhibitory activity against targets like Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1). researchgate.net A robust QSAR model was developed using a dataset of 152 ligands, identifying 23 key molecular descriptors. researchgate.net These descriptors can be constitutional, topological, geometrical, or electronic in nature.
The analysis of these descriptors provides insights into the structural features that are favorable for activity. For example, a QSAR study on Pim-1/2 kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold revealed that specific substitutions at different positions on the ring were favorable for inhibiting one kinase isoform over the other. Additionally, properties like the number of rotatable bonds and the topological polar surface area (TPSA) are evaluated to predict a compound's potential for oral bioavailability, in line with guidelines such as Lipinski's rule of five and Veber's rule. frontiersin.org This analysis of molecular descriptors is a critical component in the design of new scaffolds with improved pharmacokinetic and pharmacodynamic profiles. researchgate.net
| Analysis Type | Target/Focus | Key Molecular Descriptors/Rules | Findings | Reference |
| QSAR | TgCDPK1 inhibitors | 23 key molecular descriptors | Development of a predictive model for inhibitory activity (R² = 0.802) | researchgate.net |
| Drug-likeness | Pyrazolopyrimidine derivatives | Lipinski's rule of five | Most compounds were within the acceptable range | nih.gov |
| ADMET analysis | JAK3 inhibitors | Lipinski's rule, Veber's rule | Selected compounds showed no violations, suggesting good oral absorption | frontiersin.org |
| SwissADME | Pyrazolo[1,5-a]pyrimidines | Veber rule | All synthesized compounds obeyed the rule with zero violations | researchgate.net |
Advanced Academic and Industrial Applications of the Pyrazolo 1,5 a Pyrimidine Scaffold
Strategic Utility in Combinatorial Chemistry and Drug Discovery Programs
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a cornerstone in the design of combinatorial libraries for drug discovery. nih.govacs.org Its rigid, planar structure provides a reliable foundation for creating diverse molecular architectures, which is essential for interacting with a wide array of biological targets. nih.gov This has led to its incorporation into numerous compounds with therapeutic potential, including kinase inhibitors for cancer treatment, anti-inflammatory agents, and central nervous system agents. nih.govrsc.org
The structure of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine is particularly well-suited for combinatorial synthesis. The amine group at the C-2 position and the bromine atom at the C-3 position offer orthogonal handles for chemical diversification. The C-3 position, in particular, allows for significant flexibility in substitutions, which has been explored in structure-activity relationship (SAR) studies to optimize the potency and selectivity of drug candidates. nih.gov For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce a variety of functional groups at the C-3 position, greatly expanding the chemical diversity of a library. rsc.org The development of numerous pyrazolopyrimidine-based molecules as inhibitors for targets like Tropomyosin receptor kinases (Trk) highlights the scaffold's importance in modern medicinal chemistry. nih.govmdpi.com
Table 1: Applications of the Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
| Therapeutic Area | Target Class | Example Application |
| Oncology | Protein Kinases (e.g., CDK2, Trk, Pim-1) | Development of selective inhibitors for cancer therapy. nih.govrsc.org |
| Infectious Diseases | Various | Synthesis of compounds with antimycobacterial activity. nih.gov |
| Central Nervous System | Receptors (e.g., GABA) | Design of anxiolytic and sedative agents. |
Development of Advanced Materials with Tunable Optoelectronic Properties (e.g., Hole-Transporting Materials)
The pyrazolo[1,5-a]pyrimidine core is increasingly being explored in materials science due to its significant photophysical properties. nih.gov Its rigid, fused N-heterocyclic system can be functionalized to create materials with tailored electronic and optical characteristics, making it suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs). mdpi.com
Recent research has focused on designing Donor-π-Acceptor (D-π-A) type small molecules based on the pyrazolo[1,5-a]pyrimidine scaffold for use as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). mdpi.comnih.gov In these designs, the pyrazolo[1,5-a]pyrimidine unit acts as the electron-acceptor core. Scientists have synthesized and studied isomers where a donor moiety is attached via a phenyl π-spacer at the 3, 5, or 7 positions of the core. mdpi.comnih.gov
These studies demonstrate that the position of functionalization significantly impacts the material's properties. For example, an isomer functionalized at the 3-position (PY1) exhibited higher hole mobility compared to those functionalized at the 5 and 7 positions. mdpi.comnih.gov The 3-bromo group in this compound serves as a reactive site, making it an ideal precursor for synthesizing such C-3 functionalized materials through reactions like the Suzuki coupling. nih.gov The resulting materials have shown high thermal stability and suitable frontier energy levels for efficient charge transfer in solar cell devices. mdpi.com
Table 2: Properties of Pyrazolo[1,5-a]pyrimidine-Based Hole-Transporting Materials
| Compound | Functionalization Position | Hole Mobility (cm² V⁻¹ s⁻¹) | Power Conversion Efficiency (PCE) |
| PY1 | 3 | 3 x 10⁻⁶ (undoped) | 12.41% |
| PY2 | 5 | 1.3 x 10⁻⁶ (undoped) | 10.21% |
| PY3 | 7 | 1.3 x 10⁻⁶ (undoped) | 10.82% |
| Spiro-OMeTAD | Reference | - | 12.58% |
Data sourced from studies on D-π-A positional isomers. mdpi.comnih.gov
Application as a Building Block and Precursor in Complex Organic Synthesis
This compound is a valuable building block in organic synthesis due to the reactivity of its bromine and amine substituents. The pyrazolo[1,5-a]pyrimidine core itself is typically synthesized through the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds. Once the core is formed and halogenated, the bromine atom at the C-3 position becomes a versatile handle for further elaboration.
The C-3 bromine is particularly useful for introducing carbon-carbon and carbon-heteroatom bonds. For instance, it can readily participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, to attach various aryl or vinyl groups. nih.gov This allows for the construction of more complex molecular architectures from a relatively simple precursor. The amine group at the C-2 position can also be modified or used to direct subsequent reactions, further enhancing the synthetic utility of the compound. The ability to perform amination of 3-bromopyrazolo[1,5-a]pyrimidines is another key transformation that highlights its role as a precursor for creating diverse derivatives. nih.gov
Utility in Emerging Fields of Chemical Biology (e.g., Chemosensors, Tumor Imaging)
The unique properties of the pyrazolo[1,5-a]pyrimidine scaffold have led to its application in the expanding field of chemical biology. Its derivatives are being investigated as fluorescent probes and chemosensors due to their tunable photophysical properties. researchgate.net
A significant emerging application is in the development of agents for tumor imaging. nih.govresearchgate.net Researchers have synthesized pyrazolo[1,5-a]pyrimidine-containing radiopharmaceuticals for this purpose. nih.govresearchgate.net For example, a 3-cyano-pyrazolo[1,5-a]pyrimidine derivative was conjugated with chelating agents and labeled with technetium-99m ([⁹⁹mTc]N)²⁺. nih.govresearchgate.net Biodistribution studies in tumor-bearing mice showed that these complexes accumulate in tumors, exhibit high tumor-to-muscle ratios, and clear quickly from the blood and muscle, demonstrating their potential as effective diagnostic agents for imaging tumors. nih.govresearchgate.net While this specific example used a 3-cyano derivative, the underlying pyrazolo[1,5-a]pyrimidine scaffold is key to this function, and the 3-bromo-2-amine derivative represents a strategic starting point for synthesizing analogous imaging agents.
Q & A
Q. How do structural modifications influence metabolic stability and pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
